molecular formula C26H26N2O2 B5031578 3-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}-4(3H)-quinazolinone

3-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}-4(3H)-quinazolinone

Cat. No. B5031578
M. Wt: 398.5 g/mol
InChI Key: BVMPDAUJSRHPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}-4(3H)-quinazolinone is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying biochemical and physiological processes, as well as in the development of new drugs and therapies. In

Mechanism of Action

The mechanism of action of 3-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}-4(3H)-quinazolinone is not fully understood. However, it is believed to work by inhibiting certain enzymes in the body, which can have a variety of effects on biochemical and physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}-4(3H)-quinazolinone can vary depending on the specific application. However, some of the most common effects include changes in enzyme activity, alterations in cellular signaling pathways, and modifications to gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}-4(3H)-quinazolinone in lab experiments is its versatility. This compound can be used in a variety of different applications and has been shown to be effective in a range of experimental settings. However, there are also some limitations to its use, including potential toxicity issues and the need for careful handling and storage.

Future Directions

There are many potential future directions for research involving 3-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}-4(3H)-quinazolinone. Some possible areas of exploration include the development of new drugs and therapies based on this compound, the investigation of its potential use in disease diagnosis and treatment, and the exploration of its effects on various biochemical and physiological processes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential safety concerns associated with its use.

Synthesis Methods

The synthesis of 3-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}-4(3H)-quinazolinone involves several steps. The starting material is 4-bromobenzyl alcohol, which is reacted with 3-chloropropylamine to form the intermediate 3-(4-bromobenzylamino)propylamine. This intermediate is then reacted with 4-(1-methyl-1-phenylethyl)phenol to form the final product, 3-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}-4(3H)-quinazolinone.

Scientific Research Applications

3-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}-4(3H)-quinazolinone has been used in a variety of scientific research applications. One of the most common uses of this compound is as a tool for studying biochemical and physiological processes. For example, it has been used to investigate the role of certain enzymes in the body, as well as to explore the mechanisms of action of various drugs and therapies.

properties

IUPAC Name

3-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c1-26(2,20-9-4-3-5-10-20)21-13-15-22(16-14-21)30-18-8-17-28-19-27-24-12-7-6-11-23(24)25(28)29/h3-7,9-16,19H,8,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMPDAUJSRHPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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